
4,4''-Dimethyl-5'-(p-tolyl)-1,1':3',1''-terphenyl
Overview
Description
4,4’‘-Dimethyl-5’-(p-tolyl)-1,1’3’,1’'-terphenyl: is an organic compound that belongs to the class of terphenyls. Terphenyls are aromatic hydrocarbons consisting of three benzene rings connected by single bonds. This particular compound is characterized by the presence of two methyl groups and a p-tolyl group attached to the central benzene ring. The structure of 4,4’‘-Dimethyl-5’-(p-tolyl)-1,1’:3’,1’'-terphenyl imparts unique chemical and physical properties, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’‘-Dimethyl-5’-(p-tolyl)-1,1’:3’,1’'-terphenyl typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of benzene derivatives. The process begins with the preparation of the central benzene ring, followed by the introduction of methyl and p-tolyl groups through electrophilic aromatic substitution reactions. The reaction conditions often involve the use of catalysts such as aluminum chloride and solvents like dichloromethane.
Industrial Production Methods: In an industrial setting, the production of 4,4’‘-Dimethyl-5’-(p-tolyl)-1,1’:3’,1’'-terphenyl may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as recrystallization and chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: 4,4’‘-Dimethyl-5’-(p-tolyl)-1,1’:3’,1’'-terphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated terphenyls.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized terphenyl derivatives.
Scientific Research Applications
Organic Synthesis
One of the primary applications of 4,4''-Dimethyl-5'-(p-tolyl)-1,1':3',1''-terphenyl is as an intermediate for synthesizing metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These frameworks are utilized in gas storage, separation processes, and catalysis due to their high surface area and tunable pore sizes .
Table 1: Comparison of MOFs and COFs Synthesized Using this compound
Property | MOFs | COFs |
---|---|---|
Composition | Metal ions + organic linkers | Organic linkers only |
Stability | Moderate to high | High |
Applications | Gas storage, catalysis | Drug delivery, sensors |
Synthesis Method | Solvothermal | Solution-based |
Photonic Materials
The compound has also been explored for its optical properties. Terphenyl derivatives are known for their ability to emit light and can be utilized in the development of organic light-emitting diodes (OLEDs). The incorporation of this compound into OLED materials can enhance their efficiency and stability .
Case Study: OLED Efficiency Improvement
A study demonstrated that incorporating terphenyl derivatives into OLED structures improved the quantum efficiency by up to 30% compared to traditional materials. The enhanced light emission properties made them suitable for display technologies and solid-state lighting applications.
Sensor Development
Another significant application involves the use of this compound in sensor technologies. Its unique structural properties allow it to be used in the fabrication of sensors that detect various gases or chemical substances. The sensitivity and selectivity of these sensors can be tailored through modifications in the molecular structure of the terphenyl compound .
Table 2: Sensor Performance Metrics
Sensor Type | Detection Limit | Response Time | Selectivity |
---|---|---|---|
Gas Sensor | ppb range | < 10 seconds | High for VOCs |
Chemical Sensor | ppm range | < 5 seconds | Moderate for acids |
Mechanism of Action
The mechanism of action of 4,4’‘-Dimethyl-5’-(p-tolyl)-1,1’:3’,1’'-terphenyl involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4,4’‘-Dimethyl-1,1’3’,1’'-terphenyl: Lacks the p-tolyl group, resulting in different chemical properties.
5’-(p-Tolyl)-1,1’3’,1’'-terphenyl: Lacks the two methyl groups, affecting its reactivity and applications.
4,4’‘-Dimethyl-5’-(m-tolyl)-1,1’3’,1’'-terphenyl: Contains a meta-tolyl group instead of a para-tolyl group, leading to variations in its chemical behavior.
Uniqueness: 4,4’‘-Dimethyl-5’-(p-tolyl)-1,1’:3’,1’'-terphenyl is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Biological Activity
4,4''-Dimethyl-5'-(p-tolyl)-1,1':3',1''-terphenyl (CAS No. 50446-43-0) is a polycyclic aromatic hydrocarbon with potential biological activities. This compound has garnered attention for its structural properties and possible applications in medicinal chemistry. The following sections summarize its biological activity, including cytotoxicity, molecular interactions, and relevant case studies.
- Molecular Formula : C27H24
- Molecular Weight : 348.48 g/mol
- InChIKey : XMGRUKCVUYLTKU-UHFFFAOYSA-N
- Solubility : Poorly soluble in water; soluble in organic solvents like DMF and DMSO .
Anticancer Activity
Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer properties. For instance, a study evaluated various derivatives against human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2) cell lines using the MTT assay. The findings suggested that certain derivatives demonstrated comparable or superior activity to standard reference drugs like Harmine .
Table 1: Cytotoxicity Data of Related Compounds
Compound ID | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
---|---|---|---|---|
4a | HCT-116 | 2.40 ± 0.12 | Harmine | 2.40 |
4b | HepG2 | 3.00 ± 0.15 | Harmine | 2.40 |
4h | HCT-116 | 1.85 ± 0.10 | Harmine | 2.40 |
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions of this compound with various biological targets. The binding affinities were evaluated using computational methods, revealing that the compound interacts effectively with key proteins involved in cancer progression.
Table 2: Binding Affinities of Compounds
Compound ID | Target Protein | ΔG (kcal/mol) |
---|---|---|
4h | EGFR TK | -10.8 |
4b | EGFR TK | -9.2 |
Harmine | EGFR TK | -9.5 |
Study on Anticancer Activity
A notable study published in a peer-reviewed journal investigated the anticancer potential of various aromatic compounds including derivatives of terphenyl structures similar to this compound. The study utilized colorimetric assays to determine cell viability and established a correlation between structural modifications and enhanced biological activity .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4,4''-Dimethyl-5'-(p-tolyl)-1,1':3',1''-terphenyl and its derivatives?
Methodological Answer: The Suzuki-Miyaura cross-coupling reaction is widely employed for synthesizing terphenyl derivatives due to its efficiency in forming carbon-carbon bonds between aryl halides and boronic acids. For example, fluorinated terphenyls are synthesized via this method using brominated precursors and aryl boronic esters under palladium catalysis . Additionally, chalcone derivatives serve as intermediates; for instance, 4,4′-difluorochalcone precursors are functionalized through multi-step reactions, including Claisen-Schmidt condensations, to introduce substituents like methyl or methoxy groups .
Key Considerations:
- Catalyst Selection: Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like SPhos.
- Solvent Systems: THF or DMF under inert atmospheres.
- Purification: Column chromatography or recrystallization.
Q. What spectroscopic and analytical techniques are used for structural characterization of this compound?
Methodological Answer:
- X-ray Crystallography: Resolves molecular geometry and confirms centrosymmetric or non-centrosymmetric crystal packing, critical for evaluating nonlinear optical (NLO) properties .
- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., methyl or tolyl groups) and monitors reaction progress .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight and purity.
Example Workflow:
Grow single crystals in ethanol/dichloromethane.
Collect diffraction data (e.g., Cu-Kα radiation).
Refine structures using software like SHELXL .
Advanced Research Questions
Q. How does molecular symmetry influence the material properties of this compound?
Methodological Answer: Centrosymmetric crystal structures (e.g., space group P2₁/c) suppress second-order NLO activity but may permit third-order responses. For example, fluorinated terphenyls with centrosymmetry exhibit weak hyperpolarizability but enhanced two-photon absorption . To tailor symmetry:
- Substituent Engineering: Introduce electron-withdrawing groups (e.g., -CF₃) to disrupt symmetry.
- Co-crystallization: Use guest molecules to induce non-centrosymmetric packing .
Data Contradiction Analysis:
Discrepancies in reported NLO coefficients may arise from crystallographic variations. Resolve via:
- DFT Calculations: Compare experimental hyperpolarizability (β) with theoretical values .
- Environmental Controls: Test under varying pH or host-guest interactions (e.g., cucurbituril complexation) .
Q. How can researchers address solubility challenges during synthesis or application?
Methodological Answer:
- Co-solvent Systems: Use DMSO/THF mixtures for polar intermediates.
- Temperature Gradients: Dissolve at elevated temperatures (80–100°C) and crystallize upon cooling.
- Derivatization: Introduce hydrophilic groups (e.g., -OH, -COOH) via post-synthetic modifications .
Case Study:
Terphenyls with methoxy groups show improved solubility in chloroform, enabling thin-film fabrication for optoelectronic testing .
Q. Key Methodological Recommendations
- Theoretical-Experimental Synergy: Validate spectral data with DFT-based IR/NMR simulations to resolve ambiguities .
- Safety Protocols: Adhere to OSHA standards (e.g., H302, H315) for handling toxic intermediates .
- Environmental Stability: Assess photodegradation under UV-Vis irradiation for optoelectronic applications .
Properties
IUPAC Name |
1,3,5-tris(4-methylphenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24/c1-19-4-10-22(11-5-19)25-16-26(23-12-6-20(2)7-13-23)18-27(17-25)24-14-8-21(3)9-15-24/h4-18H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGRUKCVUYLTKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60333422 | |
Record name | 4,4''-Dimethyl-5'-(4-methylphenyl)-1,1':3',1''-terphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60333422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50446-43-0 | |
Record name | 4,4''-Dimethyl-5'-(4-methylphenyl)-1,1':3',1''-terphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60333422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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